molecular formula C20H24FN3O B5723187 N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

Cat. No. B5723187
M. Wt: 341.4 g/mol
InChI Key: FKSBGZPZJBAXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, also known as DFNA or DFPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFNA is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, including binding to various receptors in the brain and modulating neurotransmitter activity. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is complex and not fully understood. N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been shown to bind to a range of receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. It has also been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These effects may contribute to N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide's therapeutic effects in a range of conditions.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its effects on stress and anxiety. Other effects of N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide include modulation of the immune system, regulation of blood pressure, and modulation of pain perception.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, with a range of data available on its effects and mechanisms of action. Additionally, N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide exhibits a range of biochemical and physiological effects, making it a useful tool for studying the brain and nervous system. However, there are also limitations to the use of N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in lab experiments. For example, its effects may vary depending on the dose used, and it may interact with other compounds in unpredictable ways.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. One area of research could focus on the development of more selective and potent analogs of N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, which may exhibit greater therapeutic efficacy and fewer side effects. Another area of research could focus on the use of N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in combination with other compounds, such as selective serotonin reuptake inhibitors (SSRIs), to enhance its therapeutic effects. Additionally, further studies are needed to explore the long-term effects of N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide on the brain and nervous system, as well as its potential for use in the treatment of a range of conditions.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylamine with 4-fluorophenylpiperazine in the presence of acetic anhydride and triethylamine. This reaction produces the intermediate compound N-(2,4-dimethylphenyl)-4-fluorobenzene-1,4-diamine, which can then be reacted with acetic anhydride to yield N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. Other methods of synthesis have also been explored, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis techniques.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been the subject of extensive scientific research, with studies exploring its potential therapeutic applications in a range of conditions. One area of research has focused on the use of N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide as a potential treatment for depression and anxiety disorders. Studies have shown that N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide exhibits anxiolytic and antidepressant effects in animal models, and may be effective in treating these conditions in humans. Other areas of research have explored the use of N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in the treatment of schizophrenia, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-3-8-19(16(2)13-15)22-20(25)14-23-9-11-24(12-10-23)18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSBGZPZJBAXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.